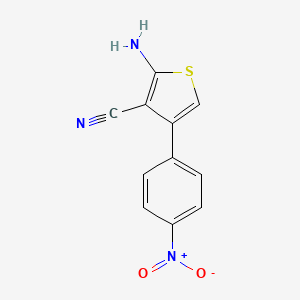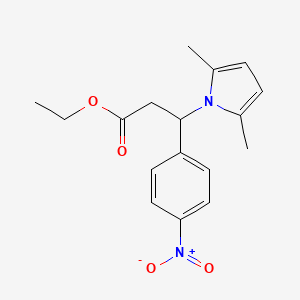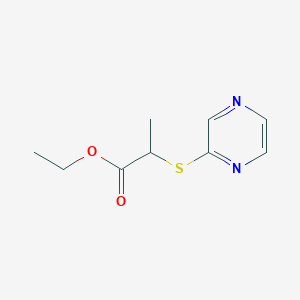![molecular formula C19H11F5N2O2 B3160435 N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]isonicotinamide CAS No. 866043-17-6](/img/structure/B3160435.png)
N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]isonicotinamide
描述
N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]isonicotinamide: is a synthetic organic compound characterized by the presence of difluorophenyl, trifluoromethylphenoxy, and isonicotinamide groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]isonicotinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-difluoroaniline with 3-(trifluoromethyl)phenol to form the corresponding phenoxy derivative. This intermediate is then reacted with isonicotinoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different pharmacological properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
Chemistry: In chemistry, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]isonicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may have applications as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as increased stability or enhanced reactivity.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
- 4-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness: N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]isonicotinamide is unique due to its combination of difluorophenyl and trifluoromethylphenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F5N2O2/c20-13-4-5-16(15(21)10-13)26-18(27)11-6-7-25-17(8-11)28-14-3-1-2-12(9-14)19(22,23)24/h1-10H,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJLJRSTBLVCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160360.png)
![N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide](/img/structure/B3160361.png)


![Ethyl 2-methyl-6-[3-(trifluoromethyl)phenyl]nicotinate](/img/structure/B3160386.png)
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3160389.png)
![Ethyl 2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3160393.png)

![4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline](/img/structure/B3160399.png)
![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]benzenesulfonamide](/img/structure/B3160420.png)
![N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide](/img/structure/B3160427.png)

